![molecular formula C7H10ClN3O2 B1389978 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1185304-70-4](/img/structure/B1389978.png)
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
The compound “5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 208.09 .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for the compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound can be used in the preparation of other compounds, such as 4-(3-(2-(2-amino pyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido pyrimidin-7-carbonyl)-4-fluorobenzyl) phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
1. Inhibition of Extracellular Signal-Regulated Kinases (Erks) A series of compounds based on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been discovered and optimized through high-throughput screening (HTS) and structure-based drug design. These compounds have shown potent and selective inhibition of Erk2, leading to decreased levels of phospho-RSK in HepG2 cells and tumor xenografts .
2. Axl and Mer Receptor Tyrosine Kinase Inhibition Novel derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been designed and synthesized to evaluate their inhibitory activities against Axl and Mer receptor tyrosine kinases. One such compound, ER-001259851-000, has emerged as a potent and selective Axl inhibitor with favorable drug-like properties and a promising pharmacokinetic profile in mice .
Potential Applications in Cancer Therapy
The compound’s ability to inhibit key enzymes involved in cancer cell signaling pathways suggests potential applications in cancer therapy. Specifically, its efficacy in inhibiting ERKs could be beneficial in treating cancers with BRAF mutations, such as melanoma .
Pharmaceutical Compositions
Compounds including 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are also mentioned in pharmaceutical patents, indicating their potential inclusion in various drug formulations for therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of mTOR and PI3 kinases leads to a decrease in the phosphorylation of downstream proteins, thereby affecting the signaling pathways they regulate .
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting mTOR and PI3 kinases, the compound can potentially downregulate this pathway, leading to reduced cell growth and proliferation .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound can lead to a decrease in cell growth and proliferation, particularly in cancer cells where these pathways are often overactivated . This could potentially lead to a reduction in tumor size and growth rate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and how well it can interact with its target. For instance, the compound’s stability is indicated by its decomposition temperature of 206-211 °C . .
Safety and Hazards
The compound has several hazard classifications, including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSICRFBUVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)
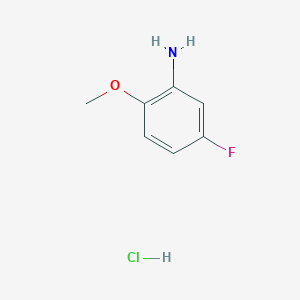
![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)

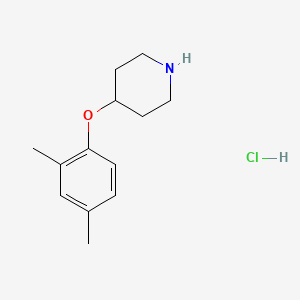
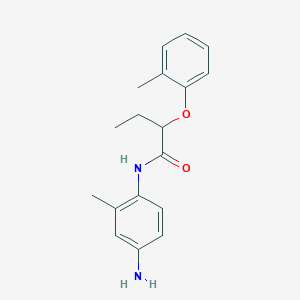
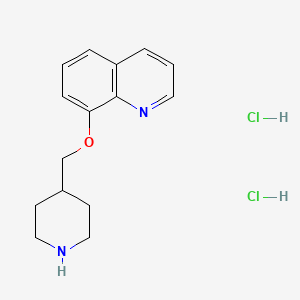
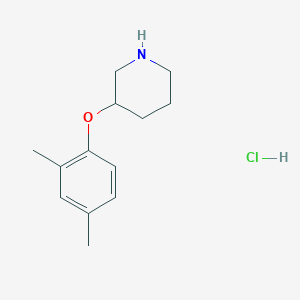
![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)

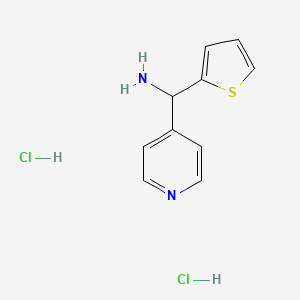
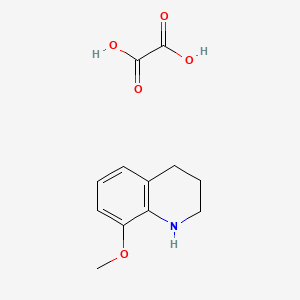
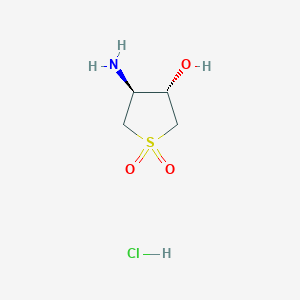
![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)